molecular formula C10H18Cl2N2O B13049982 (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2hcl

(1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2hcl

Katalognummer: B13049982
Molekulargewicht: 253.17 g/mol
InChI-Schlüssel: QOLYAYZXOZYLHQ-XRIOVQLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and ethylenediamine.

    Condensation Reaction: The aldehyde group of 4-methoxy-2-methylbenzaldehyde reacts with ethylenediamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired diamine compound.

    Hydrochloride Salt Formation: The free base of the diamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted products with new functional groups replacing the amino groups.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

    (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine: Lacks the methyl group on the phenyl ring.

    (1R)-1-(4-Methoxy-2-methylphenyl)propane-1,2-diamine: Contains a propane instead of an ethane moiety.

    (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diol: Contains hydroxyl groups instead of amino groups.

Uniqueness:

  • The presence of both methoxy and methyl groups on the phenyl ring, along with the ethane-1,2-diamine moiety, imparts unique chemical and biological properties to (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl, distinguishing it from similar compounds.

Eigenschaften

Molekularformel

C10H18Cl2N2O

Molekulargewicht

253.17 g/mol

IUPAC-Name

(1R)-1-(4-methoxy-2-methylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2O.2ClH/c1-7-5-8(13-2)3-4-9(7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1

InChI-Schlüssel

QOLYAYZXOZYLHQ-XRIOVQLTSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)OC)[C@H](CN)N.Cl.Cl

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C(CN)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.